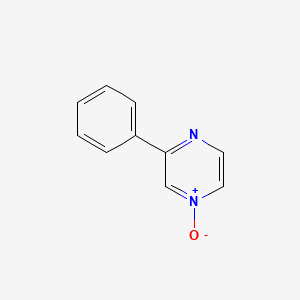
Pyrazine, phenyl-, 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, phenyl-, 4-oxide: is a heterocyclic aromatic organic compound It is characterized by a pyrazine ring substituted with a phenyl group and an oxygen atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Cyclization: One common method involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines.
Reductive Cyclization: Another approach is the reductive cyclization of diphenylamines, which can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of pyrazine derivatives with aryl halides.
Industrial Production Methods: Industrial production of pyrazine, phenyl-, 4-oxide often involves large-scale oxidative cyclization processes. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazine, phenyl-, 4-oxide can undergo further oxidation reactions to form various oxidized derivatives.
Substitution: It can participate in substitution reactions, where the phenyl group or the oxygen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for N-arylation reactions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of this compound.
Amines: Reduced forms of the compound.
Substituted Derivatives: Compounds with different functional groups replacing the phenyl group or oxygen atom.
Scientific Research Applications
Chemistry: Pyrazine, phenyl-, 4-oxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various bacterial and viral strains .
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of pyrazine, phenyl-, 4-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Pyrazine: A simpler analog without the phenyl group and oxygen atom.
Pyridine: An analog with only one nitrogen atom in the ring.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Pyridazine: An analog with the second nitrogen atom in position 2.
Uniqueness: Pyrazine, phenyl-, 4-oxide is unique due to the presence of both a phenyl group and an oxygen atom at the 4-position. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
58861-94-2 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-oxido-3-phenylpyrazin-1-ium |
InChI |
InChI=1S/C10H8N2O/c13-12-7-6-11-10(8-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
UTXGEXLIYSRSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C[N+](=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















